C.I. Reactive Orange 35

Description

The exact mass of the compound 1,4-Benzenedisulfonic acid, 2-(2-(4-(2-(4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulfo-1-naphthalenyl)diazenyl)-2,5-dimethylphenyl)diazenyl)-, sodium salt (1:3) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality C.I. Reactive Orange 35 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C.I. Reactive Orange 35 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClN9O9S3.3Na/c1-13-11-20(36-37-21-12-15(47(38,39)40)6-9-22(21)48(41,42)43)14(2)10-19(13)35-34-17-7-8-18(30-27-32-25(28)31-26(29)33-27)24-16(17)4-3-5-23(24)49(44,45)46;;;/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H3,29,30,31,32,33);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODWDUXKFKJVCQ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC3=C4C=CC=C(C4=C(C=C3)NC5=NC(=NC(=N5)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19ClN9Na3O9S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890002 |

Source

|

| Record name | C.I. Reactive Orange 35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70210-13-8, 12270-76-7 |

Source

|

| Record name | 1,4-Benzenedisulfonic acid, 2-(2-(4-(2-(4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulfo-1-naphthalenyl)diazenyl)-2,5-dimethylphenyl)diazenyl)-, sodium salt (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedisulfonic acid, 2-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Reactive Orange 35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulphonatonaphthyl]azo]-2,5-dimethylphenyl]azo]benzene-1,4-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Benzenedisulfonic acid, 2-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Reactive Orange 35 chemical structure and properties

An In-depth Technical Guide to C.I. Reactive Orange 35

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of C.I. Reactive Orange 35, an important member of the azo class of reactive dyes. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the dye's core chemical principles, synthesis, application methodologies, and safety protocols. The structure herein is designed to logically present the scientific narrative of this compound, moving from its fundamental identity to its practical application and handling.

Core Identity and Physicochemical Profile

C.I. Reactive Orange 35 is a synthetic organic dye valued in the textile industry for its ability to produce a vibrant, red-light orange shade on cellulosic fibers.[1][2] Its classification as a reactive dye signifies its defining characteristic: the formation of a stable, covalent bond with the substrate, which imparts exceptional wash fastness.[3][4] The molecule's architecture features a single azo chromophore responsible for its color and a monochlorotriazine reactive group that anchors the dye to the fiber.

Chemical Identification

A precise understanding of a chemical entity begins with its unique identifiers, which are crucial for regulatory compliance, procurement, and scientific literature searches.

| Identifier | Value | References |

| C.I. Name | C.I. Reactive Orange 35 | [1][5][6] |

| CAS Numbers | 12270-76-7, 70210-13-8 | [1][5][6][7] |

| Molecular Formula | C₂₇H₁₉ClN₉Na₃O₉S₃ | [1][2][5][6] |

| Molecular Weight | 814.12 g/mol | [1][6][7] |

| IUPAC Name | trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate | [5] |

| Synonyms | Cibacron Orange 4R-A, Procion Brown H-GR | [5] |

Physicochemical Properties

The physical and chemical properties of Reactive Orange 35 dictate its behavior in solution and its performance during the dyeing process. Its high water solubility, a result of multiple sulfonic acid groups, is essential for its application in aqueous dyebaths.

| Property | Value / Description | References |

| Appearance | Orange Powder / Granules | [6][8] |

| Shade | Red-light Orange | [1][2] |

| Solubility in Water | 300 g/L | [6] |

| pH (in solution) | 6-9 | [6] |

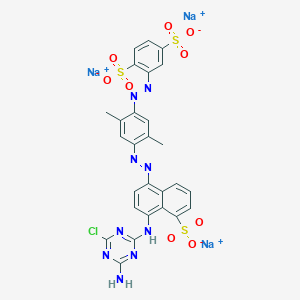

Chemical Structure

The structure of C.I. Reactive Orange 35 is complex, integrating several key functional components that contribute to its overall properties:

-

Chromophore: The core of the dye is a diazo structure (-N=N-), which is the primary determinant of its color.

-

Reactive Group: A monochlorotriazine ring acts as the site for covalent bond formation with the fiber. The chlorine atom is a leaving group, facilitating a nucleophilic substitution reaction with the hydroxyl groups of cellulose.

-

Solubilizing Groups: Multiple sulfonate (-SO₃⁻) groups are present, rendering the dye highly soluble in water, a critical requirement for textile dyeing processes.

Caption: Chemical Structure of C.I. Reactive Orange 35.

Synthesis Pathway: A Multi-Step Approach

The manufacturing of C.I. Reactive Orange 35 is a sequential process involving diazotization, azo coupling, and condensation reactions.[1][2][9] This pathway is a classic example of azo dye synthesis, where precise control of reaction conditions is paramount to achieving high yield and purity.

The synthesis can be broken down into the following key stages:

-

First Diazotization: 2-Aminobenzene-1,4-disulfonic acid is converted to its corresponding diazonium salt.

-

First Azo Coupling: The diazonium salt is coupled with 2,5-Dimethylbenzenamine.

-

Second Diazotization: The product from the first coupling, which contains a primary aromatic amine, is diazotized.

-

Second Azo Coupling: The new diazonium salt is coupled with a naphthol derivative, 8-Aminonaphthalene-1-sulfonic acid.

-

Condensation: The resulting complex diazo compound is reacted with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).

-

Ammoniation: Finally, one of the remaining chlorine atoms on the triazine ring is substituted with an amino group.

Caption: Synthesis workflow for C.I. Reactive Orange 35.

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: The diazotization reaction is performed at 0-5°C because diazonium salts are thermally unstable.[10] At higher temperatures, they readily decompose, leading to side reactions and significantly reduced yields.

-

pH Control in Coupling: Azo coupling reactions are highly pH-dependent. The coupling component (the nucleophile) must be in its activated, deprotonated form to react with the electrophilic diazonium salt. Precise pH control ensures the reaction proceeds efficiently and prevents unwanted side products.[11]

Mechanism of Action and Application

The efficacy of Reactive Orange 35 lies in its ability to form a covalent bond with the substrate, typically cellulosic fibers like cotton.[3] This reaction ensures the dye becomes a permanent part of the fiber, leading to high wet fastness properties.[4]

Covalent Bonding Mechanism

The reaction occurs between the reactive monochlorotriazine group of the dye and the hydroxyl groups of the cellulose polymer under alkaline conditions.

-

Activation of Cellulose: In an alkaline medium (pH > 10.5), the hydroxyl groups on the cellulose chain are deprotonated to form highly nucleophilic cellulosate anions (Cell-O⁻).

-

Nucleophilic Substitution: The cellulosate anion attacks the carbon atom of the triazine ring bonded to the chlorine atom. The chlorine atom, being a good leaving group, is displaced.

-

Bond Formation: A stable ether linkage (Cell-O-Dye) is formed, covalently bonding the dye to the fiber.

A competing reaction is the hydrolysis of the dye, where the reactive group reacts with hydroxide ions (OH⁻) from the water instead of the fiber.[4] This hydrolyzed dye can no longer react with the fiber and must be washed off. Optimizing dyeing parameters is crucial to maximize fixation and minimize hydrolysis.

Caption: Reaction mechanism of fixation vs. hydrolysis.

Experimental Protocol: Exhaust Dyeing of Cotton

This protocol outlines a standard laboratory procedure for dyeing cotton fabric with C.I. Reactive Orange 35.

Materials:

-

Scoured and bleached cotton fabric

-

C.I. Reactive Orange 35 dye

-

Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄) (Glauber's salt)

-

Sodium carbonate (Na₂CO₃) (Soda ash)

-

Acetic acid

-

Non-ionic soaping agent

-

Laboratory dyeing machine (e.g., beaker dyer)

Methodology:

-

Dyebath Preparation:

-

Prepare a stock solution of the dye (e.g., 1% w/v).

-

Set the liquor ratio (the ratio of the volume of water to the weight of the fabric), typically 20:1.

-

Add the required amount of dye to the dyebath for the desired shade percentage (e.g., 2% on weight of fiber, o.w.f.).

-

Add an electrolyte, such as sodium chloride (e.g., 60 g/L). Causality: The salt is added to overcome the natural negative surface charge of cotton in water, which repels the anionic dye. The salt neutralizes this repulsion, promoting dye exhaustion from the water onto the fiber surface before fixation.[12]

-

-

Dyeing Cycle:

-

Introduce the cotton fabric into the dyebath at ambient temperature (approx. 30°C).

-

Run the machine for 15 minutes to allow for even wetting and initial dye migration to the fiber surface.

-

Gradually raise the temperature to 60°C over 20 minutes.

-

Run for an additional 30 minutes at 60°C to ensure maximum dye exhaustion.

-

-

Fixation:

-

After the exhaustion phase, add the required amount of sodium carbonate (e.g., 20 g/L), which has been pre-dissolved. Causality: Soda ash raises the pH of the dyebath to the alkaline conditions (pH 10.5-11.5) necessary to activate the cellulose and initiate the covalent bonding reaction.[12]

-

Continue the dyeing process at 60°C for 60 minutes to allow the fixation reaction to complete.

-

-

Post-Dyeing Wash-off:

-

Drain the dyebath.

-

Rinse the fabric with cold water to remove residual salt and alkali.

-

Neutralize the fabric with a dilute acetic acid solution (0.5-1.0 g/L) to stop the reaction and remove any surface alkali.

-

Perform a soaping wash at the boil (95-100°C) for 15 minutes with a non-ionic soaping agent (2 g/L). Causality: This critical step removes any unfixed, hydrolyzed dye from the fabric surface. Failure to do so results in poor wet fastness properties (color bleeding).[12]

-

Rinse thoroughly with hot and then cold water.

-

Dry the fabric.

-

Safety and Handling

Proper handling of C.I. Reactive Orange 35 is essential to ensure laboratory and personnel safety. As a fine powder, inhalation of dust should be minimized.

Hazard Identification

| Hazard Type | Description | References |

| Ingestion | Harmful if swallowed. May cause gastrointestinal irritation. | [8] |

| Inhalation | May cause irritation of the respiratory tract. Reactive dyes are known to have the potential to cause respiratory sensitization. | [8][13] |

| Skin Contact | Prolonged or repeated contact may cause skin irritation. | [8] |

| Eye Contact | Dust may cause irritation and inflammation. | [8] |

Recommended Handling Protocols

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation to control airborne dust levels.[8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.[8]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile).[14]

-

Respiratory Protection: For operations that may generate significant dust, an approved respirator should be worn.[8][14]

-

Skin Protection: Wear a lab coat or appropriate protective clothing to minimize skin contact.[14]

-

-

Storage: Store in a cool, dry place away from sources of moisture. Keep containers tightly closed to prevent hydrolysis and contamination.[8]

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep or vacuum the material into a suitable container for disposal.[8] Flush the area with water.[13]

References

-

World Dye Variety. (2012, May 10). Reactive Orange 35. Retrieved from [Link][1]

-

Vipul Organics. (2024, January 14). The Magic of Color: Understanding the Power of Reactive Dyes. Retrieved from [Link][3]

-

Kem-Tek. (2006, July 11). MATERIAL SAFETY DATA SHEET. Retrieved from [Link][13]

-

Rupert, Gibbon & Spider, Inc. (n.d.). Safety Data Sheet (SDS). Retrieved from [Link][14]

-

Taylor & Francis Online. (n.d.). Reactive dyes – Knowledge and References. Retrieved from [Link][12]

-

Textile Learner. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. Retrieved from [Link][4]

-

UPB Scientific Bulletin. (2007). SYNTHESIS OF REACTIVE DYES BASED ON EPYCHLOROHYDRINE. Retrieved from [Link][11]

-

Meghmani Global. (2021, October 20). Reactive Dyes: Types, Classification & Structure. Retrieved from [Link][15]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. C.I. Reactive orange 35 CAS#: 12270-76-7 [m.chemicalbook.com]

- 3. Reactive Dyes| Reactive Orange 35|Reactive Black DN | [vipulorganics.com]

- 4. textilelearner.net [textilelearner.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. cncolorchem.com [cncolorchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cncolorchem.com [cncolorchem.com]

- 9. C.I. Reactive orange 35 | 12270-76-7 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 14. img.ssww.com [img.ssww.com]

- 15. Reactive Dyes: Types, Classification & Structure | Meghmani [meghmaniglobal.com]

C.I. Reactive Orange 35 CAS number and molecular formula

An In-depth Technical Guide to C.I. Reactive Orange 35

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of C.I. Reactive Orange 35, a significant member of the azo class of reactive dyes. It is intended for researchers, chemists, and professionals in the fields of textile science and drug development who require a detailed understanding of its synthesis, mechanism, application, and safety profile. We will delve into the causality behind the synthetic and application protocols, grounding the discussion in established chemical principles.

Chemical Identity and Core Properties

C.I. Reactive Orange 35 is a water-soluble anionic dye prized for its ability to form strong, permanent covalent bonds with substrates, leading to excellent colorfastness.[1] Its structure incorporates a monochlorotriazine (MCT) reactive group, which is key to its functionality.

Table 1: Chemical Identifiers for C.I. Reactive Orange 35

| Identifier | Value |

| CAS Number | 12270-76-7 (also cited as 70210-13-8)[2][3][4][5] |

| Molecular Formula | C₂₇H₁₉ClN₉Na₃O₉S₃[2][3][4][5] |

| Molecular Weight | 814.12 g/mol [3][4] |

| IUPAC Name | trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate[2] |

| Common Synonyms | Cibacron Orange 4R-A, Procion Brown H-GR, Cibacron Orange P-4R[2][3] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Red-light orange powder | [3][5] |

| Solubility in Water | ~300 g/L | [4] |

| pH (in solution) | 6.0 - 9.0 | [4][6] |

| Chemical Class | Single Azo Dye | [3] |

The Synthesis Pathway: A Multi-Stage Process

The industrial synthesis of C.I. Reactive Orange 35 is a sophisticated multi-step process characteristic of complex azo dye manufacturing. It involves sequential diazotization and azo coupling reactions to build the chromophore, followed by the introduction of the reactive group.[3][5][7]

Caption: Dye-Fiber reaction mechanism under alkaline conditions.

Application Protocol: Exhaust Dyeing of Cotton

This protocol outlines a standard laboratory procedure for dyeing cotton fabric with C.I. Reactive Orange 35. The "exhaust" method involves the gradual migration of dye from the dyebath onto the fiber.

Materials:

-

Cotton fabric (scoured and bleached)

-

C.I. Reactive Orange 35

-

Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄) (electrolyte)

-

Sodium carbonate (Na₂CO₃) (alkali/fixation agent)

-

Acetic acid (for neutralization)

-

Non-ionic soaping agent

-

Laboratory dyeing machine or beaker setup with stirrer and heating

Protocol:

-

Pre-treatment: Ensure the cotton fabric is thoroughly scoured and bleached to remove impurities like waxes, oils, and sizing agents, which would otherwise hinder dye uptake.

-

Dyebath Preparation: Prepare a dyebath with a specific liquor-to-goods ratio (e.g., 20:1). Dissolve the required amount of C.I. Reactive Orange 35 (e.g., 2% on weight of fiber) in water.

-

Dyeing - Exhaustion Phase:

-

Introduce the cotton fabric into the dyebath at room temperature.

-

Add a calculated amount of electrolyte (e.g., 60 g/L NaCl). The electrolyte's function is to screen the negative surface charge of the cotton fiber, thereby reducing the electrostatic repulsion between the fiber and the anionic dye molecules and promoting dye adsorption.

-

Raise the temperature to the optimal dyeing temperature (e.g., 60°C) over 30 minutes.

-

Run for 30-45 minutes at this temperature to allow for dye migration and leveling.

-

-

Dyeing - Fixation Phase:

-

Add the required amount of sodium carbonate (e.g., 20 g/L) to the dyebath. This raises the pH to the alkaline range (pH 10.5-11.5), initiating the covalent bonding reaction as described in the mechanism section.

-

Continue the dyeing process for another 45-60 minutes for complete fixation.

-

-

Post-Dyeing Wash-off:

-

Drain the dyebath. Rinse the fabric with cold water.

-

Neutralize the fabric with a dilute acetic acid solution to stop the reaction and remove surface alkali.

-

Soap the fabric at a boil (95-100°C) with a non-ionic soaping agent (e.g., 2 g/L) for 10-15 minutes. This critical step removes any unfixed, hydrolyzed dye from the fabric surface, which is essential for achieving high wash fastness.

-

Rinse thoroughly with hot and then cold water until the rinse water is clear.

-

-

Drying: Squeeze the fabric and dry it in an oven or air dry.

Table 3: Typical Fastness Properties on Cotton

| Fastness Test | ISO Standard | Rating (1-5 Scale) |

| Light Fastness | ISO 105 B02 | 6 |

| Washing (Severe) | ISO 105 E01 | 5 |

| Perspiration (Alkaline) | ISO 105 E04 | 5 |

| Rubbing (Dry) | ISO 105 X12 | 4-5 |

| Chlorinated Water | ISO 105 E03 | 3-4 |

| (Data synthesized from typical values for high-performance reactive dyes) | ||

| [4] |

Safety, Handling, and Storage

Proper handling of C.I. Reactive Orange 35 is essential due to its chemical nature and fine powder form.

Identified Hazards:

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation. [8]* Inhalation: May cause irritation to the respiratory tract. [8]As with many reactive dyes, there is a risk of sensitization by inhalation. * Skin/Eye Contact: May cause irritation to eyes and skin, particularly in sensitive individuals. [8] Table 4: Recommended Safety and Handling Procedures

| Procedure | Recommendation |

| Ventilation | Use in a well-ventilated area or under a chemical fume hood to minimize dust generation and inhalation. [8][9] |

| Personal Protective Equipment (PPE) | - Respiratory: Approved dust/mist respirator. - Eyes: Chemical safety goggles. - Hands: Chemical-resistant gloves (e.g., nitrile). [9] |

| Handling | Avoid generating dust. Wash hands thoroughly after handling. Remove and launder contaminated clothing before reuse. [8][9] |

| Storage | Store in a cool, dry place in tightly sealed containers. Keep away from incompatible materials such as strong oxidizing and reducing agents. [8][9] |

| Spill Response | Sweep or shovel spills into an appropriate container for disposal. Avoid creating dust clouds. [9] |

| First Aid | - Eyes: Rinse immediately with plenty of water for at least 15 minutes. - Skin: Wash with soap and water. - Inhalation: Move to fresh air. - Ingestion: Do not induce vomiting; rinse mouth and drink water. Seek medical attention if symptoms persist. |

References

Sources

- 1. Reactive Dyes| Reactive Orange 35|Reactive Black DN | [vipulorganics.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. C.I. Reactive orange 35 CAS#: 12270-76-7 [m.chemicalbook.com]

- 6. 2.imimg.com [2.imimg.com]

- 7. C.I. Reactive orange 35 | 12270-76-7 [chemicalbook.com]

- 8. cncolorchem.com [cncolorchem.com]

- 9. img.ssww.com [img.ssww.com]

Introduction: The Significance of C.I. Reactive Orange 35 in the Dyestuff Landscape

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Reactive Orange 35

C.I. Reactive Orange 35 is a notable member of the reactive dye class, a group of highly colored organic substances prized for their ability to form covalent bonds with textile fibers.[1] This chemical bonding provides exceptional color fastness, making them highly desirable in the textile industry for dyeing cellulosic fibers such as cotton and linen.[1][2] Classified as a single azo dye, Reactive Orange 35 is recognized by its CAS Numbers 12270-76-7 and 70210-13-8, and it possesses the molecular formula C₂₇H₁₉ClN₉Na₃O₉S₃ with a molecular weight of 814.12.[3][4][5] The dye is known for producing a vibrant, red-light orange hue.[3][4]

The core of its functionality lies in the reactive group—in this case, derived from a triazine ring—which, under alkaline conditions, chemically links with the hydroxyl groups of cellulose.[2] This guide provides a detailed exploration of the multi-step synthesis pathway, industrial manufacturing protocols, the critical mechanism of hydrolysis, and the analytical and safety considerations pertinent to C.I. Reactive Orange 35.

The Synthetic Pathway: A Multi-Stage Azo Dye Construction

The synthesis of C.I. Reactive Orange 35 is a sequential process involving multiple diazotization and coupling reactions, culminating in the introduction of a reactive moiety. The manufacturing process can be broken down into four primary stages.[3][4][6]

The key raw materials for this synthesis are:

-

Starting Amine: 2-Aminobenzene-1,4-disulfonic acid

-

First Coupling Component: 2,5-Dimethylbenzenamine

-

Second Coupling Component: 8-Aminonaphthalene-1-sulfonic acid

-

Reactive Group Precursor: 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

-

Modifying Agent: Ammonia

The overall synthetic route proceeds as follows:

-

First Diazotization & Coupling: 2-Aminobenzene-1,4-disulfonic acid is diazotized and then coupled with 2,5-Dimethylbenzenamine.

-

Second Diazotization & Coupling: The resulting monoazo compound is diazotized again and subsequently coupled with 8-Aminonaphthalene-1-sulfonic acid to form a disazo chromophore.

-

Condensation: This disazo product is condensed with 2,4,6-Trichloro-1,3,5-triazine.

-

Ammoniation: Finally, the molecule is treated with ammonia to replace one of the remaining chlorine atoms on the triazine ring with an amino group, yielding the final C.I. Reactive Orange 35 dye.[3][4][6]

Caption: Synthesis workflow for C.I. Reactive Orange 35.

Experimental Protocol: Laboratory-Scale Synthesis

This section outlines a representative, step-by-step methodology for the synthesis of C.I. Reactive Orange 35, based on established principles of azo dye chemistry.

Stage 1: Diazotization of 2-Aminobenzene-1,4-disulfonic acid

-

Prepare a stirred suspension of 2-Aminobenzene-1,4-disulfonic acid (1.0 equivalent) in water within a reaction vessel equipped with a cooling system.

-

Cool the vessel to 0-5°C using an ice-salt bath. This low temperature is critical to prevent the decomposition of the highly unstable diazonium salt that will be formed.[7]

-

Slowly add concentrated hydrochloric acid (2.5-3.0 equivalents) to the suspension while vigorously stirring and maintaining the temperature below 5°C.

-

Add a solution of sodium nitrite (1.0-1.1 equivalents) in water dropwise into the acidic suspension. The nitrous acid generated in situ reacts with the primary aromatic amine to form the diazonium salt.

-

After the addition is complete, continue stirring for 30-60 minutes. Confirm the completion of the reaction by testing for a slight excess of nitrous acid using starch-iodide paper (which will turn blue-black). This ensures all the primary amine has been converted.

Stage 2: First Azo Coupling Reaction

-

In a separate vessel, dissolve 2,5-Dimethylbenzenamine (1.0 equivalent) in a slightly acidic aqueous solution.

-

Cool this solution to 0-5°C.

-

Slowly add the previously prepared diazonium salt solution to the 2,5-Dimethylbenzenamine solution.

-

Maintain the temperature at 0-5°C and control the pH of the reaction mixture, typically keeping it slightly acidic to facilitate the electrophilic attack of the diazonium salt on the coupling component.

-

Stir the mixture for several hours until the coupling reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC). The product is a monoazo intermediate.

Stage 3: Second Diazotization and Coupling

-

The monoazo intermediate from the previous stage, which now contains a new primary amino group, is subjected to a second diazotization reaction following the same procedure outlined in Stage 1 (cooling to 0-5°C, addition of HCl and NaNO₂).

-

In a separate vessel, prepare a solution of 8-Aminonaphthalene-1-sulfonic acid (H-acid) (1.0 equivalent) in water. Adjust the pH to be slightly alkaline (pH 8-9) using sodium carbonate. This deprotonates the hydroxyl group, activating the ring for coupling.

-

Slowly add the newly formed diazonium salt to the alkaline H-acid solution, maintaining the temperature below 10°C.

-

The coupling reaction proceeds to form the disazo chromophore. Stir until completion.

Stage 4: Condensation and Ammoniation

-

The disazo intermediate is then reacted with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This is a nucleophilic substitution reaction where an amino group on the dye molecule displaces a chlorine atom on the triazine ring.

-

This condensation is typically carried out at a low temperature (0-5°C) and a near-neutral pH (6.0-7.0), which is controlled by the addition of a weak base like sodium carbonate.[8]

-

After the first condensation is complete, the temperature is raised, and aqueous ammonia is added to the reaction mixture. This initiates a second nucleophilic substitution, where ammonia displaces a second chlorine atom on the triazine ring.

-

The final product, C.I. Reactive Orange 35, is then isolated from the reaction mixture.

Purification

The crude dye is typically purified by "salting out." Sodium chloride is added to the final reaction mixture, which reduces the solubility of the large dye molecule and causes it to precipitate.[7] The precipitated dye is then collected by filtration, washed with a brine solution to remove impurities, and dried.[7]

Industrial Manufacturing and Quality Control

Scaling the synthesis of C.I. Reactive Orange 35 from the laboratory to an industrial plant requires stringent control over key process parameters to ensure consistent yield, purity, and performance.

| Parameter | Typical Range | Impact on Process and Quality |

| Temperature | 0-10°C (Diazotization/Condensation)20-50°C (Ammoniation) | Crucial for the stability of diazonium salts and for controlling the reactivity of cyanuric chloride.[7][8] Incorrect temperatures can lead to decomposition and side-product formation, reducing yield and purity. |

| pH | <1.0 (Diazotization)3.0-6.0 (Coupling)6.0-7.0 (Condensation) | Controls the reaction kinetics. Diazotization requires strong acid. Coupling efficiency is highly pH-dependent. Condensation pH must be controlled to prevent hydrolysis of the cyanuric chloride.[8][9] |

| Reaction Time | Varies (30 min to several hours) | Must be sufficient for reaction completion at each stage. Inadequate time leads to unreacted intermediates, while excessive time can promote side reactions or product degradation. |

| Agitation | Continuous | Ensures homogeneity of the reaction slurry, efficient heat transfer, and effective mixing of reactants, which is critical for consistent product quality in large-scale reactors. |

| Purity of Raw Materials | High | Impurities in starting materials can carry through the synthesis or cause undesirable side reactions, affecting the final shade and performance of the dye. |

Quality Control: The final product is available in various forms, including powder, granules, or high-purity liquid.[5] Its quality is assessed using several analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the main dye component from impurities and hydrolyzed by-products.[10][11]

-

UV-Visible Spectroscopy: Confirms the chromophore structure and measures the color strength (tinting strength) against a standard.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the dye molecule, confirming its chemical structure.

Mechanism of Action and the Challenge of Hydrolysis

The effectiveness of C.I. Reactive Orange 35 hinges on its ability to form a stable covalent bond with the substrate. In an alkaline dye bath (pH 10.5-11.5), the hydroxyl groups on the surface of cellulose fibers are deprotonated to form highly nucleophilic cellulosate ions.[10] These ions then attack the reactive triazine ring of the dye molecule, displacing the remaining chlorine atom and forming a permanent ether linkage.

Dye-Cl + HO-Cellulose → Dye-O-Cellulose + HCl

However, a competing and undesirable reaction, hydrolysis, occurs simultaneously.[10] Under the same alkaline conditions, the dye can also react with hydroxide ions (OH⁻) from water.[2][12]

Dye-Cl + OH⁻ → Dye-OH + Cl⁻

This hydrolyzed dye is no longer reactive towards the fiber.[13] It has a low affinity for cellulose and remains unfixed, leading to several issues:

-

Reduced Fixation Efficiency: A significant portion of the dye (up to 50%) can be lost to hydrolysis, representing economic loss and waste.[14][15]

-

Poor Wash Fastness: If the hydrolyzed dye is not thoroughly washed out, it will bleed from the fabric during laundering, resulting in poor color fastness.[10][13]

-

Environmental Impact: The hydrolyzed dye and high concentrations of salt used in the dyeing process are discharged into wastewater, contributing to pollution.[13][15]

Factors that increase the rate of hydrolysis include higher temperatures, higher pH, and longer dyeing times.[12][14] Therefore, optimizing dyeing conditions is a critical balance between promoting fixation and minimizing hydrolysis.

Safety and Environmental Considerations

Health and Safety: Like many reactive dyes, C.I. Reactive Orange 35, particularly in its powder form, can pose occupational health risks. It may cause skin sensitization and respiratory irritation.[16] Workers involved in the manufacturing and handling of the dye must use appropriate personal protective equipment (PPE), including safety glasses, gloves, and dust respirators, to avoid contact and inhalation.[16][17]

Environmental Impact: The manufacturing and application of reactive dyes present environmental challenges. The synthesis process involves numerous chemicals, and the dyeing process generates highly colored effluents that contain hydrolyzed dye, salts, and alkali.[15] Discharging untreated effluent can damage aquatic ecosystems by reducing light penetration, which affects photosynthesis.[15][18] Therefore, robust wastewater treatment is essential to decolorize the effluent and reduce its chemical load before discharge.

References

-

World dye variety. (2012, May 10). Reactive Orange 35. Available from: [Link]

-

Textile Learner. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. Available from: [Link]

-

Qingdao Sanhuan Colorchem CO.,LTD. TDS REACTIVE ORANGE 35. Available from: [Link]

-

Define Textile. Hydrolysis of Reactive dyes. Available from: [Link]

-

Cowintprinting.com. Hydrolysis of reactive dyes. Available from: [Link]

-

Textile Apex. (2023, August 23). Hydrolysis of Reactive Dye. Available from: [Link]

-

IRJET. KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC. Available from: [Link]

- Google Patents. CN102898868A - Reactive orange dye and preparation method thereof.

-

Vipul Organics. (2024, January 14). The Magic of Color: Understanding the Power of Reactive Dyes. Available from: [Link]

- Google Patents. CN105860580A - Preparation method of orange reactive dye.

-

An-Najah National University Journals. Quantitative Determination of Three Textile Reactive Dyes in Ground Water, Sewage Water and Soil Using Voltammetric and HPLC. Available from: [Link]

-

Fibre2Fashion. Health and Environmental Hazards of Synthetic Dyes. Available from: [Link]

-

PubMed Central. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases. Available from: [Link]

-

Scribd. Safety Data for Reactive Orange 122. Available from: [Link]

Sources

- 1. Reactive Dyes| Reactive Orange 35|Reactive Black DN | [vipulorganics.com]

- 2. textilelearner.net [textilelearner.net]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. C.I. Reactive orange 35 CAS#: 12270-76-7 [m.chemicalbook.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. C.I. Reactive orange 35 | 12270-76-7 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN102898868A - Reactive orange dye and preparation method thereof - Google Patents [patents.google.com]

- 9. CN105860580A - Preparation method of orange reactive dye - Google Patents [patents.google.com]

- 10. irjet.net [irjet.net]

- 11. journals.najah.edu [journals.najah.edu]

- 12. Hydrolysis of Reactive dyes ~ Define Textile [definetextile.com]

- 13. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]

- 14. textileapex.com [textileapex.com]

- 15. images.fibre2fashion.com [images.fibre2fashion.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. scribd.com [scribd.com]

- 18. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]

C.I. Reactive Orange 35 solubility and stability studies

An In-Depth Technical Guide to the Solubility and Stability of C.I. Reactive Orange 35

Foreword: The Dichotomy of Reactivity

In the realm of textile coloration, reactive dyes stand as a cornerstone for achieving vibrant, lasting shades on cellulosic fibers. Their defining characteristic—the ability to form a covalent bond with the substrate—is also the source of their primary vulnerability. This guide delves into the critical performance parameters of a specific workhorse molecule: C.I. Reactive Orange 35. We will explore the nuanced interplay of factors governing its solubility, a prerequisite for any successful application, and its stability, the measure of its resilience against the very conditions designed to promote its reactivity. For the researcher, scientist, or drug development professional exploring this molecule for novel applications, understanding these fundamental properties is not merely academic; it is the foundation upon which reliable and reproducible outcomes are built.

Molecular Identity and Characteristics

C.I. Reactive Orange 35 is a single azo-class reactive dye. Its chemical identity is crucial for understanding its behavior in aqueous systems.

-

C.I. Name: Reactive Orange 35[1]

-

C.I. Number: 263170[1]

-

Molecular Formula: C₂₇H₁₉ClN₉Na₃O₉S₃[2]

-

Molecular Weight: 814.12 g/mol [2]

The molecule's structure contains multiple sulfonic acid groups (-SO₃H), which are essential for conferring water solubility, a critical first step in the dyeing process.[3] The reactive group, a monochlorotriazine, is the site of both the desired reaction with cellulosic fibers and the competing, undesirable reaction with water (hydrolysis).

The Solubility Profile of C.I. Reactive Orange 35

Proper dissolution is the gateway to effective application. Incomplete solubility leads to specking, reduced color yield, and inconsistent results. Reactive dyes, in general, are designed for good water solubility.[4][5]

Quantitative Solubility

The solubility of C.I. Reactive Orange 35 is notably high, facilitating the preparation of concentrated stock solutions.

| Parameter | Value | Source |

| Solubility in Water | 300 g/L | [2] |

Note: For printing or pad dyeing applications, a solubility of approximately 100 g/L is often targeted to ensure complete dissolution without turbidity.[6][7]

Factors Influencing Dissolution

The dissolution of C.I. Reactive Orange 35 is not merely a matter of adding powder to water. Several factors must be controlled to achieve a stable, homogenous solution.

| Factor | Effect on Solubility | Rationale and Causality |

| Temperature | Increases | Hot water provides the necessary kinetic energy to overcome intermolecular forces in the dye powder, accelerating the rate of dissolution.[7][8] The process should begin by creating a slurry with a small amount of cold water to ensure thorough wetting of dye particles before adding hot water.[7] |

| pH | Neutral pH is critical for initial dissolution | Dissolving reactive dyes in the presence of alkali (high pH) must be avoided. The alkaline conditions will initiate premature hydrolysis of the reactive group, converting the dye to its non-reactive form before it has a chance to bind to the substrate.[6][7][8] |

| Urea | Increases | Urea acts as a hydrotropic agent or solubilizer. It disrupts the structure of water, reducing the aggregation of dye molecules and thereby enhancing solubility.[4][6][8] |

| Electrolytes (e.g., NaCl, Na₂SO₄) | Decreases | Electrolytes are added during the dyeing phase to promote dye exhaustion onto the fiber by reducing the dye's affinity for the water phase (a "salting out" effect). Consequently, they reduce the overall solubility of the dye in the solution.[3][6][8] |

Experimental Protocol: Determination of Aqueous Solubility

This section provides a pragmatic, field-tested protocol for determining solubility, which is crucial for quality control and application optimization.

Methodology: The Filter Paper Spot Test

This method is a simple, rapid, and effective way to assess practical solubility limits without sophisticated instrumentation.[8]

-

Preparation of Dye Solutions: Prepare a series of dye solutions at different concentrations (e.g., 50, 100, 150, 200, 250, 300, 350 g/L) in deionized water at a controlled room temperature (e.g., 25°C).

-

Dissolution: For each concentration, stir vigorously for a minimum of 10 minutes to ensure maximum dissolution.[8]

-

Sampling: Using a 1 mL pipette, draw and expel the solution from the center of the beaker three times to ensure a representative sample.[8]

-

Spotting: Carefully dispense 0.5 mL of the test solution onto a piece of qualitative filter paper placed over the mouth of a beaker. Allow the spot to dry completely.[8]

-

Observation: Examine the dried spot. The solubility limit is defined as the highest concentration that does not leave a ring of undissolved dye particles or show obvious turbidity in the center of the spot.[8]

The Stability Profile of C.I. Reactive Orange 35

The stability of a reactive dye is a measure of its ability to remain in its active form under various conditions. The primary antagonist to the stability of C.I. Reactive Orange 35 is hydrolysis.

Hydrolytic Stability: The pH and Temperature Nexus

Hydrolysis is a chemical reaction where the dye's reactive group reacts with water (or hydroxide ions) instead of the fiber.[9][10] This converts the dye into a non-reactive, hydrolyzed form that has a high affinity for the fiber but cannot form a covalent bond, leading to poor wash fastness and significant effluent coloration.[9][11]

-

Influence of pH: The rate of both fixation (the desired reaction) and hydrolysis increases with a higher pH (alkaline conditions).[6] This is because the cellulose fiber becomes a more effective nucleophile (cell-O⁻) and the concentration of hydroxide ions (OH⁻), which drive hydrolysis, is higher.[12]

-

Influence of Temperature: Increasing the temperature dramatically accelerates the rates of both fixation and hydrolysis.[4][9] The rate of reaction can double or triple for every 10°C increase in temperature.[6] High-temperature dyeing processes therefore require careful optimization of pH and time to favor fixation over hydrolysis.[13]

| Condition | Effect on Stability (Rate of Hydrolysis) | Rationale |

| High pH (>10) | Decreased Stability | High concentration of OH⁻ ions directly attacks the electrophilic carbon on the triazine ring, leading to rapid hydrolysis.[12] |

| Low pH (<6) | Relatively Stable | In acidic to neutral conditions, the concentration of OH⁻ is low, and the rate of hydrolysis is minimal. |

| High Temperature (>60°C) | Decreased Stability | Provides the activation energy for the hydrolysis reaction, significantly increasing its rate. The hydrolysis rate of some reactive dyes can increase over 30-fold when moving from 50°C to 80°C.[13] |

| Low Temperature (<40°C) | Relatively Stable | The rate of hydrolysis is slow, but the rate of fixation is also very low.[4] |

Experimental Protocol: Assessing Hydrolytic Stability

This protocol uses UV-Visible spectrophotometry to quantify the rate of dye degradation under controlled conditions. The principle is to measure the decrease in the dye's primary absorbance peak over time, which corresponds to the loss of the parent, unhydrolyzed molecule.

-

Prepare Buffer Solutions: Create a series of buffer solutions covering the desired pH range (e.g., pH 7, 9, 11, 13).

-

Prepare Dye Stock Solution: Accurately weigh and dissolve C.I. Reactive Orange 35 in deionized water to create a concentrated stock solution (e.g., 1 g/L).

-

Initiate Reaction: For each temperature to be tested (e.g., 40°C, 60°C, 80°C), pre-heat the buffer solutions in a water bath. Add a precise volume of the dye stock solution to each buffer to achieve a known starting concentration (e.g., 50 mg/L). Start a timer immediately.

-

Incubate and Sample: Keep the solutions in the temperature-controlled water bath. At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each solution. Immediately quench any further reaction by cooling the sample in an ice bath and neutralizing if necessary.

-

Spectrophotometric Analysis: Measure the absorbance of each sample at the dye's maximum absorbance wavelength (λmax) using a UV-Vis spectrophotometer.

-

Data Analysis: Plot the concentration of the remaining dye (calculated from absorbance using the Beer-Lambert law) versus time for each pH and temperature condition. This data can be used to calculate the rate constants of hydrolysis.

Photostability

Photostability refers to the dye's resistance to fading or degradation upon exposure to light. For an azo dye like Reactive Orange 35, photodegradation is typically initiated by the absorption of UV or visible light, which can lead to the generation of reactive oxygen species (ROS). These ROS can then attack and cleave the chromophoric azo bond (–N=N–), resulting in color loss.[14]

C.I. Reactive Orange 35 exhibits good resistance to light, which is a critical attribute for textile applications.

| Parameter | Rating | Standard | Source |

| Light Fastness | 6 | ISO 105-B02 | [2] |

Note: The ISO lightfastness scale ranges from 1 (very poor) to 8 (excellent). A rating of 6 indicates a high degree of stability under light exposure.

Analytical Characterization of Stability

To move beyond simply measuring the disappearance of the parent dye, advanced analytical techniques are required to identify the degradation products, providing a complete picture of the stability profile.

-

High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for stability studies. It allows for the separation of the parent C.I. Reactive Orange 35 from its hydrolyzed form and other degradation products. By monitoring the decrease in the parent peak area and the increase in product peaks over time, precise degradation kinetics can be determined.[13][15]

-

Liquid Chromatography-Mass Spectrometry (LC/MS): Coupling HPLC with a mass spectrometer is essential for identifying the chemical structures of the degradation products.[16] For C.I. Reactive Orange 35, hydrolysis would result in the chlorine atom on the triazine ring being replaced by a hydroxyl (-OH) group, leading to a predictable mass shift. Photodegradation would likely result in products arising from the cleavage of the azo bond.[17]

Conclusion and Field-Proven Recommendations

The performance of C.I. Reactive Orange 35 is dictated by a delicate balance between solubility and stability. Its high aqueous solubility is a significant advantage, but this must be managed correctly to prevent premature degradation.

Key Takeaways for the Professional:

-

Dissolution Protocol: Always dissolve C.I. Reactive Orange 35 powder in neutral water, preferably by first making a paste with cold water before adding hot water (60-80°C).[7] Avoid adding alkali during the dissolution step at all costs to prevent hydrolysis.[6]

-

Managing Hydrolysis: The competing reactions of fixation and hydrolysis are unavoidable. To favor fixation, alkali should be added only after the dye has been given sufficient time to adsorb onto the fiber. Temperature and pH must be tightly controlled according to the specific substrate and equipment to maximize fixation efficiency within the shortest possible time, thereby minimizing the opportunity for hydrolysis.

-

Analytical Validation: For critical applications, do not rely on visual assessment alone. Employ spectrophotometric methods to quantify dye concentration and stability. For in-depth mechanistic studies or troubleshooting, HPLC is the method of choice for separating and quantifying the active dye from its hydrolyzed byproducts.

By understanding and controlling the factors detailed in this guide, researchers and industry professionals can harness the full potential of C.I. Reactive Orange 35, ensuring reproducible, efficient, and high-quality results in their applications.

References

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. cncolorchem.com [cncolorchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. textilelearner.net [textilelearner.net]

- 5. Reactive Dyes: Types, Classification & Structure | Meghmani [meghmaniglobal.com]

- 6. fnatchem.com [fnatchem.com]

- 7. Notes on Reactive Dye Dyeing Process - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 8. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 9. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]

- 10. Reactive Dye Hydrolysis → Area → Sustainability [fashion.sustainability-directory.com]

- 11. textileapex.com [textileapex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 16. Analysis of dye degradation products and assessment of the dye purity in dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. C.I. Reactive orange 35 | 12270-76-7 [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

An In-depth Technical Guide on the Thermal and Photolytic Stability of C.I. Reactive Orange 35

Abstract

This technical guide provides a comprehensive analysis of the thermal and photolytic stability of C.I. Reactive Orange 35, a widely used monoazo reactive dye in the textile industry.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the degradation behavior of this dye under heat and light. By synthesizing established analytical methodologies and degradation pathways of structurally related azo dyes, this guide offers detailed experimental protocols, expected degradation products, and a framework for assessing the stability of C.I. Reactive Orange 35. The primary degradation mechanisms involve the cleavage of the azo bond, which is the most labile part of the molecule, leading to the formation of various aromatic compounds.[3][4]

Introduction to C.I. Reactive Orange 35

C.I. Reactive Orange 35 is a synthetic organic colorant belonging to the single azo class of reactive dyes.[1] Reactive dyes are characterized by their ability to form covalent bonds with the substrate, typically cellulosic fibers like cotton, resulting in excellent wash fastness.[2] The stability of these dyes to external stressors such as heat and light is a critical parameter that influences their performance during application, the longevity of the colored material, and the environmental impact of their degradation products.

Chemical Structure and Properties:

| Property | Value | Source |

| C.I. Name | Reactive Orange 35 | [1][5] |

| CAS Number | 12270-76-7 / 70210-13-8 | [1][5][6] |

| Molecular Formula | C₂₇H₁₉ClN₉Na₃O₉S₃ | [1][5] |

| Molecular Weight | 814.12 g/mol | [1][5] |

| Molecular Structure | Single azo class | [1] |

| Appearance | Red-light orange powder | [1] |

| Solubility | 300 g/L in water | [5] |

Thermal Stability Analysis

The thermal stability of C.I. Reactive Orange 35 is crucial for its application in dyeing processes, which often involve elevated temperatures.[2] Understanding its decomposition behavior is essential to prevent color changes and the formation of potentially hazardous by-products. Thermogravimetric Analysis (TGA) is a fundamental technique for this purpose.[4][7]

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the methodology for assessing the thermal stability of C.I. Reactive Orange 35 using TGA.

Instrumentation and Materials:

-

Thermogravimetric Analyzer: A calibrated TGA instrument.

-

Sample: High-purity C.I. Reactive Orange 35 powder.

-

Crucible: Inert sample pans (e.g., alumina or platinum).

-

Purge Gas: High-purity nitrogen for inert atmosphere analysis.

Procedure:

-

Sample Preparation: Accurately weigh 3-10 mg of the dye sample into a TGA crucible.

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the system with nitrogen at a constant flow rate to maintain an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[4]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The instrument's software will generate a thermogram (TG curve) and its derivative (DTG curve).

Expected Thermal Degradation Profile

Based on studies of similar azo dyes, the thermal degradation of C.I. Reactive Orange 35 in an inert atmosphere is expected to proceed in multiple stages, with the initial and most significant mass loss corresponding to the cleavage of the azo bond.[3][8][9]

Expected TGA Data Summary:

| Parameter | Expected Value Range | Significance |

| Onset Decomposition Temperature (T_onset) | 200 - 300 °C | Indicates the temperature at which significant degradation begins. Azo dyes typically show initial weight loss in this range.[4][10] |

| Peak Decomposition Temperature (T_peak) | 250 - 400 °C | The temperature of the maximum rate of mass loss, corresponding to the primary decomposition of the azo linkage.[4] |

| Mass Loss at 600 °C | > 60% | Represents the substantial degradation of the organic structure.[8] |

| Final Residue at 800 °C | Variable | The amount of char residue depends on the dye's aromatic content and substituent groups. |

Proposed Thermal Degradation Pathway

The primary thermal degradation pathway for azo dyes involves the homolytic cleavage of the azo bond (-N=N-), leading to the formation of aromatic amine and other radical species.[3][9]

Caption: Generalized thermal degradation pathway for azo dyes.

Photolytic Stability Analysis

The photolytic stability, or light fastness, of C.I. Reactive Orange 35 determines its resistance to fading upon exposure to light. This is a critical quality parameter for textiles and other colored materials.[11][12][13] The internationally recognized standard for assessing color fastness to artificial light is ISO 105-B02.[11][12][13][14][15]

Experimental Protocol: ISO 105-B02 Color Fastness to Light

This protocol describes the standardized method for evaluating the photolytic stability of textiles dyed with C.I. Reactive Orange 35.[11][12][13]

Instrumentation and Materials:

-

Xenon Arc Lamp Apparatus: A light fastness tester equipped with a xenon arc lamp simulating natural daylight (D65).[12][15]

-

Blue Wool References: A set of standardized blue wool fabrics (references 1 to 8) with known light fastness.[13][14][15]

-

Grey Scale for Assessing Change in Colour: A standardized scale (ISO 105-A02) to visually assess color change.[14]

-

Specimen: A sample of textile dyed with C.I. Reactive Orange 35.

Procedure:

-

Specimen Mounting: Mount the dyed textile specimen and the blue wool references on a card.

-

Exposure: Expose the mounted specimens to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[13][15]

-

Assessment: Periodically compare the fading of the test specimen with the fading of the blue wool references.[13][15]

-

Rating: The light fastness rating is the number of the blue wool reference that shows a similar change in color to the test specimen.[14]

Expected Photodegradation Profile

The photodegradation of azo dyes can occur through various mechanisms, including photo-oxidation and photo-reduction, often involving reactive oxygen species (ROS) like hydroxyl radicals and singlet oxygen.[16] The specific pathway depends on the dye's structure, the substrate, and environmental conditions.

Expected Light Fastness Rating:

| Parameter | Expected Value | Significance |

| Light Fastness (ISO 105-B02) | 6 | A rating of 6 on a scale of 1 (very low) to 8 (very high) indicates good light fastness for a reactive dye.[1][5] |

Proposed Photodegradation Pathway

The photodegradation of azo dyes in an aqueous environment under UV or visible light often involves the generation of electron-hole pairs on a semiconductor photocatalyst (like TiO₂) or direct photolysis.[17][18] These processes lead to the formation of highly reactive species that attack the dye molecule.

Caption: Generalized photocatalytic degradation pathway for azo dyes.

Analytical Techniques for Degradation Product Identification

To fully understand the degradation pathways, it is essential to identify the intermediate and final products. A combination of chromatographic and spectroscopic techniques is typically employed.

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the parent dye and its degradation products. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of non-volatile degradation products by providing molecular weight and fragmentation information.[19] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile and semi-volatile degradation products after derivatization if necessary.[3][20] |

| UV-Vis Spectrophotometry | Monitoring the decolorization of the dye solution by measuring the absorbance at its maximum wavelength (λ_max).[21] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifying changes in the functional groups of the dye during degradation.[22] |

Conclusion

This technical guide has provided a comprehensive overview of the thermal and photolytic stability of C.I. Reactive Orange 35. While specific experimental data for this dye is limited in public literature, by applying established principles and methodologies for similar azo dyes, a robust framework for its stability assessment has been presented. The primary degradation mechanisms involve the cleavage of the azo bond under both thermal and photolytic stress. For a complete and precise understanding, it is recommended to perform the detailed experimental protocols outlined in this guide.

References

- A Comprehensive Technical Guide to the Thermal Degradation Analysis of Azo Dyes, with a Focus on Direct Black 166 Analogs. (2025). BenchChem.

- Ajmal, A., Majeed, I., Malik, R. N., Idriss, H., & Nadeem, M. A. (2014). Principles and mechanisms of photocatalytic dye degradation on TiO2 based photocatalysts: A comparative overview. RSC Advances, 4(70), 37003–37026.

- ISO 105-B02:2014. Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.

-

Q-Lab. (n.d.). ISO 105-B02. Retrieved from [Link]

-

International Organization for Standardization. (2014). ISO 105-B02:2014(en), Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. Retrieved from [Link]

-

Atlas Material Testing Technology. (2023). Textiles - Xenon-Arc Weathering and Color Fastness to Light Summary of Testing Standards. Retrieved from [Link]

-

FYI Tester. (2024). Color Fastness to Light: Analysis of 5 Testing Methods in ISO 105-B02. Retrieved from [Link]

-

World dye variety. (2012). Reactive Orange 35. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of the prepared dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of the dyes. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The study of photocatalytic degradation of a commercial azo reactive dye in a simple design reusable miniaturized reactor with interchangeable TiO2 nanofilm. Retrieved from [Link]

-

ResearchGate. (n.d.). Decolorization and degradation of reactive azo dyes via heterogeneous photocatalytic processes. Retrieved from [Link]

-

MDPI. (n.d.). Photocatalytic Degradation of Azo Dye Reactive Violet 5 on Fe-Doped Titania Catalysts under Visible Light Irradiation. Retrieved from [Link]

-

AIDIC. (n.d.). Characterization by Tga and Uv-visible of New Pigment Materials Containing Mica, P4VP and D&C Red 6 Dye. Retrieved from [Link]

-

ResearchGate. (n.d.). An analytical overview of processes for removing organic dyes from wastewater effluents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Is degradation of dyes even possible without using photocatalysts? – a detailed comparative study. Retrieved from [Link]

-

ResearchGate. (n.d.). An Investigation on Thermal Decomposition Behavior of Water-Soluble Azo Dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). Photochemical and Photocatalytic Degradation of an Azo Dye in Aqueous Solution by UV Irradiation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Thermal Analysis and Characterization of Some Cellulosic Fabrics Dyed by a New Natural Dye and Mordanted with Different Mordants. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal degradation of azobenzene dyes. Retrieved from [Link]

- Effect of Azo Dyes on the Thermal Degradation of Post-consumer Polyester Fabrics. (n.d.).

-

MDPI. (n.d.). From Biomass to Adsorbent: A Comprehensive Review on Bio-Derived Carbons for Dye Removal. Retrieved from [Link]

-

Vipul Organics. (2024). The Magic of Color: Understanding the Power of Reactive Dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of Azo Dyes on the Thermal Degradation of Post-consumer Polyester Fabrics. Retrieved from [Link]

- Photocatalytic degradation of Dyes in Water by Analytical Reagent Grade Photocatalysts – A compar

-

OUCI. (n.d.). Comparative analysis of dye degradation methods: unveiling the most effective and environmentally sustainable approaches, a critical review. Retrieved from [Link]

- Google Patents. (n.d.). CN102898868A - Reactive orange dye and preparation method thereof.

-

ResearchGate. (n.d.). Photocatalytic degradation of commercial dye, CI Reactive Red 35 in aqueous suspension: Degradation pathway and identification of intermediates by LC/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of photooxidation degradation products of CI Reactive Orange 16 dye by gas chromatography-mass spectrometry. Retrieved from [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Reactive Dyes| Reactive Orange 35|Reactive Black DN | [vipulorganics.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. C.I. Reactive orange 35 | 12270-76-7 [chemicalbook.com]

- 7. aidic.it [aidic.it]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ISO 105-B02 | Q-Lab [q-lab.com]

- 12. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]

- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 14. atlas-mts.com.br [atlas-mts.com.br]

- 15. fyitester.com [fyitester.com]

- 16. jocpr.com [jocpr.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Is degradation of dyes even possible without using photocatalysts? – a detailed comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety of C.I. Reactive Orange 35 for Researchers

This guide offers a detailed examination of the health and safety considerations paramount for researchers, scientists, and drug development professionals working with C.I. Reactive Orange 35. As a Senior Application Scientist, the following sections synthesize critical safety data with practical, field-proven insights to ensure safe laboratory conduct. The protocols and recommendations herein are designed as self-validating systems, grounded in authoritative data to foster a culture of safety and scientific integrity.

Chemical and Physical Identity

C.I. Reactive Orange 35 is a synthetic organic dye belonging to the single azo class.[1] Reactive dyes are characterized by their ability to form covalent bonds with the substrate, which results in excellent color fastness.[2] This property, however, is predicated on a chemical reactivity that necessitates careful handling in a laboratory setting.

Table 1: Chemical Identification of C.I. Reactive Orange 35

| Identifier | Data |

|---|---|

| Common Name | C.I. Reactive Orange 35 |

| CAS Numbers | 12270-76-7 / 70210-13-8[3][4][5] |

| Molecular Formula | C₂₇H₁₉ClN₉Na₃O₉S₃[3][5] |

| Molecular Weight | 814.12 g/mol [3][5] |

| Physical Form | Orange Powder[3] |

Toxicological Profile and Hazard Identification

While comprehensive toxicological data for C.I. Reactive Orange 35 is not thoroughly investigated, information from material safety data sheets and studies on related reactive dyes allows for a robust hazard assessment.[3] The primary concerns for researchers are irritation, sensitization, and potential effects from acute exposure.

Potential Health Effects

-

Acute Toxicity: The substance is considered harmful if swallowed.[3] Ingestion may lead to gastrointestinal irritation, with symptoms including nausea, vomiting, and diarrhea.[3] Acute effects may also occur through inhalation or skin absorption.[3]

-

Irritation: C.I. Reactive Orange 35 is an irritant. As a powder, it can cause irritation to the eyes, skin, mucous membranes, and upper respiratory tract.[3] Prolonged or repeated skin contact may lead to irritation, particularly in sensitive individuals.[3]

-

Sensitization: A significant hazard associated with reactive dyes is the potential for sensitization.[7] Inhalation of dust may cause respiratory sensitization (allergic reactions, potentially leading to occupational asthma), and skin contact may cause allergic skin reactions.[7][8][9] It is crucial for individuals with known respiratory or skin allergies to take special precautions.[8]

-

Chronic Effects & Other Data:

-

Mutagenicity: Mutagenicity data has been reported, but specific details are limited.[3]

-

Carcinogenicity: The substance is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[3]

-

Teratogenicity & Neurotoxicity: No information is currently available regarding teratogenic or neurotoxic effects.[3]

-

Physical and Chemical Hazards

-

Stability: The chemical is stable under normal temperatures and pressures.[3]

-

Reactivity: Avoid contact with strong oxidizing and reducing agents.[3] Hazardous decomposition products upon combustion include irritating and toxic fumes and gases, such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulphur oxides (SOx).[3][10]

-

Flammability: The material is combustible, and dust may burn in the open or explode if confined when mixed with an ignition source.[6][10]

Table 2: Summary of Toxicological Hazards

| Hazard Type | Effect | Primary Routes of Exposure |

|---|---|---|

| Acute Toxicity | Harmful if swallowed; may cause GI irritation.[3] | Ingestion, Inhalation, Skin Absorption[3] |

| Irritation | Causes irritation to eyes, skin, and respiratory tract.[3][8] | Eye Contact, Skin Contact, Inhalation |

| Sensitization | May cause sensitization by inhalation and skin contact.[7][8] | Inhalation, Skin Contact |

| Mutagenicity | Mutagenicity data has been reported.[3] | Not specified |

| Chronic Effects | "Possible risks of Irreversible effects."[3] | Not specified |

Laboratory Safety and Handling Protocols

A proactive approach to safety, combining engineering controls, appropriate personal protective equipment (PPE), and stringent handling protocols, is essential to mitigate the risks associated with C.I. Reactive Orange 35.

Engineering Controls

The primary engineering control is to minimize exposure to the powdered dye.

-

Ventilation: Always handle C.I. Reactive Orange 35 inside a chemical fume hood to control airborne levels.[3] Local exhaust and general room ventilation are critical to prevent the accumulation of dust.[6]

-

Safety Stations: Ensure that an eyewash facility and a safety shower are readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following are mandatory when handling C.I. Reactive Orange 35:

-

Eye Protection: Chemical safety goggles with side-shields are required to prevent dust from entering the eyes.[3][6]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., rubber, nitrile).[3][8]

-

Respiratory Protection: An approved respirator (e.g., NIOSH-approved) should be used, especially when handling the powder outside of a fume hood or if dust is generated.[3][6] Do not breathe the dust.[8]

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[6][11] Due to its staining properties, closed work clothes are recommended.[6]

Standard Operating Procedure for Safe Handling

The causality behind this workflow is to systematically reduce the potential for aerosolization and direct contact. Each step is a control point for minimizing exposure.

-

Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter. Don all required PPE.

-

Dispensing: Minimize dust generation and accumulation during weighing and transfer.[3] Use a spatula to carefully transfer the powder. Avoid pouring, which can create airborne dust.

-

Handling: Avoid all contact with eyes, skin, and clothing.[3] Do not eat, drink, or smoke in the handling area.[6]

-

Post-Handling: Wash hands thoroughly with soap and water after handling is complete and before leaving the lab.[3]

-

Decontamination: Clean the work surface after use. Remove contaminated clothing and wash it before reuse.[3]

Caption: Workflow for the safe handling of C.I. Reactive Orange 35.

Storage and Spill Management

Storage Conditions

Proper storage is critical to maintaining the chemical's stability and preventing accidental exposure.

-

Container: Preserve in tightly closed, light-resistant containers.[3]

-

Location: Store in a cool, dry, and well-ventilated place.[3][12]

-

Incompatibilities: Keep separate from strong oxidizing and reducing agents.[3]

Emergency Procedures: Spills and Leaks

Immediate and correct response to a spill is vital to prevent wider contamination and exposure.

-

Evacuate & Alert: Alert others in the area. If the spill is large or generates significant dust, evacuate the immediate area.

-

PPE: Use proper personal protective equipment as outlined in Section 3.2 before attempting cleanup.[3]

-

Containment & Cleanup:

-

Decontamination: Clean the spill area thoroughly. Flush away any remaining traces with copious amounts of water and detergent, if appropriate.[13]

Caption: Logical workflow for responding to a C.I. Reactive Orange 35 spill.

First Aid Measures

In the event of exposure, provide the following first aid and seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3]

-

Skin Contact: Flush skin with plenty of soap and water.[3] Get medical aid if irritation develops or persists.[3] Remove contaminated clothing.[8]

-

Inhalation: Remove the individual from exposure to fresh air immediately.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid immediately.[3]

-